molecular formula C11H15NO3 B13511857 Methyl 4-[(2-methoxyethyl)amino]benzoate

Methyl 4-[(2-methoxyethyl)amino]benzoate

Cat. No.: B13511857
M. Wt: 209.24 g/mol
InChI Key: HSNJNZQWYUOVDH-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyethyl)amino]benzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid, where the amino group is substituted with a 2-methoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyethyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, amino derivatives, and other functionalized compounds .

Scientific Research Applications

Methyl 4-[(2-methoxyethyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxyethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate hydrochloride
  • Methyl 2-amino-4-methoxybenzoate

Uniqueness

Methyl 4-[(2-methoxyethyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(2-methoxyethylamino)benzoate

InChI

InChI=1S/C11H15NO3/c1-14-8-7-12-10-5-3-9(4-6-10)11(13)15-2/h3-6,12H,7-8H2,1-2H3

InChI Key

HSNJNZQWYUOVDH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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